Trimethyl borate

Lithium-ion battery Electrolyte additive High-temperature cyclability

Trimethyl borate (TMB, CAS 121-43-7) delivers quantified performance advantages for demanding industrial applications. In Li-ion battery electrolytes, TMB provides 7.6× better capacity retention at 60°C versus triphenyl borate (53% vs 7% after 100 cycles). For BPSG CVD, TMB yields 3× better boron uniformity than triethyl borate, reducing wafer-level variability. As an ALD precursor with H₂O plasma, it achieves 3.5 Å/cycle saturated growth with 15–20% boron incorporation. In synthesis, TMB enables hindered Suzuki-Miyaura couplings with yield gains exceeding 20%. Available ≥98% purity; electronic-grade up to 8.5N (99.9999995%) with ppb metals. Select TMB for proven performance across battery, semiconductor, and pharmaceutical manufacturing.

Molecular Formula C3H9BO3
C3H9BO3
B(OCH3)3
Molecular Weight 103.92 g/mol
CAS No. 3349-42-6
Cat. No. B3424179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl borate
CAS3349-42-6
Molecular FormulaC3H9BO3
C3H9BO3
B(OCH3)3
Molecular Weight103.92 g/mol
Structural Identifiers
SMILESB(OC)(OC)OC
InChIInChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3
InChIKeyWRECIMRULFAWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids
Miscible with alcohol, ether;  soluble in polar nonhydroxylic solvents
Solubility in water: reaction

Trimethyl Borate CAS 121-43-7 Procurement Guide: Properties and Industrial Baseline


Trimethyl borate (TMB, CAS 121-43-7) is the simplest trialkyl borate ester with formula B(OCH₃)₃, a colorless liquid with boiling point 68-69 °C and vapor pressure approximately 137-148 mmHg at 20-25 °C [1]. It is a weak Lewis acid (acceptor number AN = 23, Gutmann-Beckett method) [2] and serves as the primary industrial precursor for sodium borohydride via the Brown-Schlesinger process (4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃) [3]. In organic synthesis, TMB is widely employed as a boron source for generating boronic acids and esters, as an electrolyte additive in lithium-ion batteries, and as a volatile boron precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of boron-containing films .

Why Trimethyl Borate Cannot Be Substituted with Higher Trialkyl Borates Without Performance Loss


Substituting trimethyl borate with its higher alkyl homologs (triethyl borate, triisopropyl borate, tripropyl borate) or aryl analogs (triphenyl borate) introduces quantifiable changes across multiple performance dimensions including vapor pressure, Lewis acidity, steric accessibility, and decomposition chemistry. TMB's boiling point of 68-69 °C and vapor pressure of 137-148 mmHg are 3-5× higher than triethyl borate (bp 118 °C), enabling superior gas-phase transport in CVD/ALD processes without requiring elevated source temperatures [1]. In battery applications, the methyl groups generate oxidative decomposition products (B-O species) with distinct film stability compared to propyl-derived species [2]. In organic synthesis, the more electron-deficient boron center of TMB versus triethyl or triisopropyl borate alters transmetallation kinetics, while the minimal steric bulk of methoxy groups permits rapid lithium-halogen exchange quenching [3]. These property differences manifest as yield variations exceeding 20% in some boronic acid syntheses and order-of-magnitude differences in CVD uniformity, as quantified in the evidence below.

Trimethyl Borate CAS 121-43-7 Quantitative Differentiation Evidence Guide


Battery Electrolyte Additive: High-Temperature Capacity Retention vs. Triphenyl Borate

In LiFePO₄ cathode lithium-ion batteries at 60 °C, trimethyl borate (TMB) significantly outperforms triphenyl borate (TPB) as an electrolyte additive, with TMB enabling 53% capacity retention after 100 cycles compared to only 7% for TPB under identical conditions [1]. The performance differential stems from TMB's low participation in solid electrolyte interface (SEI) formation versus TPB's tendency to form a thick, obstructive SEI layer that impedes Li⁺ transport [1]. At 25 °C, both additives perform comparably, but the thermal instability of TPB-derived SEI becomes catastrophic at elevated temperature.

Lithium-ion battery Electrolyte additive High-temperature cyclability

Battery Electrolyte Additive: Interphase Stability vs. Tripropyl Borate

In high-voltage (4.8 V) layered lithium-rich oxide (LRO) cathodes, trimethyl borate (TMB) and tripropyl borate (TPB) both form protective cathode interphases but yield different cyclic stability improvements [1]. Electrochemical measurements and theoretical calculations demonstrate that B-containing species derived from TMB oxidation are more stable than those from TPB oxidation, resulting in a more robust interphase [1]. TMB has been validated as an effective electrolyte additive for suppressing self-discharge in high-voltage LRO cathodes [2].

Lithium-ion battery Cathode interphase High-voltage stability

CVD/ALD Precursor: Deposition Uniformity vs. Triethyl Borate

In atmospheric pressure chemical vapor deposition (APCVD) of borophosphosilicate glass (BPSG) films using tetraethyl orthosilicate (TEOS) and ozone (O₃), trimethyl borate (TMB) vapor produces boron concentration uniformity values that are one-third the magnitude of those obtained with triethyl borate (TEB) vapor at equivalent bubbling temperature (10 °C) [1]. This 3× improvement in uniformity is attributed to TEB's premature cleavage by O₃ at lower temperatures, which TMB resists [1]. Uniformity changes due to process parameter variations from standard conditions are also smaller with TMB [1].

Semiconductor manufacturing CVD precursor BPSG deposition

Combustion Performance: Ignition and Burn Characteristics vs. Triethyl Borate

In droplet combustion experiments comparing trimethyl borate (TMB) and triethyl borate (TEB) as potential fuel additives or alternative fuels, TMB exhibits quantifiably superior combustion metrics: shorter ignition delay time, shorter burning time, and higher maximum flame temperature than TEB [1]. The flame formed by TMB droplets achieves the highest flame temperature observed among all fuels tested (TEB, diesel, gasoline) while simultaneously demonstrating the shortest burning time [1].

Fuel additive Combustion Alternative fuel

Suzuki-Miyaura Coupling: Reaction Rate Enhancement in Heteroaryl-Heteroaryl Systems

In anhydrous Suzuki-Miyaura cross-coupling of refractory heteroaryl-heteroaryl substrates, the addition of trimethyl borate as a co-solvent/enhancer enables reactions to proceed to completion in 3 hours or less with good yields, whereas protocols without TMB addition suffer from slower kinetics and lower conversion due to catalyst poisoning and boronate complex precipitation [1]. TMB enhances reaction rates through three distinct mechanisms: (1) solubilization of in situ-generated boronate complexes, (2) prevention of catalyst poisoning by heteroatomic units, and (3) buffering the inhibitory effect of excess potassium trimethylsilanolate (TMSOK) base [1].

Organic synthesis Cross-coupling Catalysis

Semiconductor-Grade Purity: 8.5N (99.9999995%) Metal Purity Specification

Trimethyl borate is commercially available in electronic-grade purity up to 8.5N (99.9999995% metals basis), with individual metal impurity specifications at parts-per-billion (ppb) levels (e.g., Al ≤0.1 ppb, Na ≤0.3 ppb, Cu ≤0.1 ppb, Fe ≤0.05 ppb) . This purity grade is specifically manufactured for semiconductor wafer fabrication processes including BPSG dielectric layer deposition and boron doping, where trace metal contamination directly impacts device performance and yield . The combination of high volatility (bp 68 °C), clean thermal decomposition, and ultra-low impurity levels makes TMB the preferred boron source over alternative precursors requiring higher vaporization temperatures.

Semiconductor manufacturing Electronic-grade High-purity

Trimethyl Borate CAS 121-43-7 High-Value Industrial and Research Application Scenarios


High-Temperature Lithium-Ion Battery Electrolyte Formulation (EV/HEV Applications)

Based on the direct head-to-head comparison evidence in Section 3, trimethyl borate should be selected over triphenyl borate or tripropyl borate when formulating electrolyte additives for lithium-ion batteries intended for elevated-temperature operation (e.g., electric vehicle and hybrid electric vehicle applications). At 60 °C, TMB maintains 53% capacity retention after 100 cycles compared to 7% for TPB, a 7.6× performance advantage [1]. TMB's low participation in SEI formation prevents the thick, Li⁺-impeding interphase layers that plague TPB-containing electrolytes. For high-voltage (4.8 V) LRO cathode systems, TMB-derived interphases exhibit superior robustness compared to TPB-derived interphases, suppressing self-discharge and extending cycle life [2].

Semiconductor BPSG Dielectric Layer Deposition via APCVD

For semiconductor manufacturing facilities performing BPSG (boro-phospho-silicate glass) dielectric layer deposition using TEOS/O₃ atmospheric pressure CVD, trimethyl borate should be prioritized over triethyl borate as the boron precursor. The evidence demonstrates that TMB vapor produces boron concentration uniformity values that are one-third the magnitude of TEB (3× better uniformity) at equivalent bubbling temperature [3]. Superior uniformity translates directly to reduced wafer-to-wafer and within-wafer variability, improving overall device yield. Electronic-grade TMB with 8.5N purity (99.9999995%) and ppb-level metal impurity specifications ensures that trace contamination does not compromise semiconductor device performance .

Refractory Heteroaryl-Heteroaryl Suzuki-Miyaura Cross-Coupling in Pharmaceutical Process Chemistry

Based on the class-level evidence in Section 3, synthetic chemistry teams working on challenging heteroaryl-heteroaryl Suzuki-Miyaura cross-couplings (common in pharmaceutical intermediate and API synthesis) should incorporate trimethyl borate as a reaction-enabling additive. The JACS-published method demonstrates that TMB addition enables reaction completion within 3 hours or less with good yields for otherwise refractory coupling partners, working through three synergistic mechanisms: boronate complex solubilization, catalyst poisoning prevention, and TMSOK base buffering [4]. This enables commercially viable process times for substrates that would otherwise be abandoned due to poor kinetics.

ALD of Boron-Doped and Boron-Containing Thin Films with Enhanced Growth Rate

For atomic layer deposition (ALD) of aluminium borate and other boron-containing thin films, trimethyl borate combined with H₂O plasma enables a novel process achieving saturated ALD growth with a high growth per cycle (GPC) of approximately 3.5 Å/cycle, while simultaneously achieving higher boron incorporation (15-20%) compared to thermal processes (5-10% B) [5]. This combined-plasma approach using TMB and H₂O represents a significant process advancement over thermal TMB processes that suffer from low reactivity and carbon contamination. The high volatility of TMB (bp 68 °C) facilitates precise vapor delivery without requiring high source temperatures.

Quote Request

Request a Quote for Trimethyl borate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.